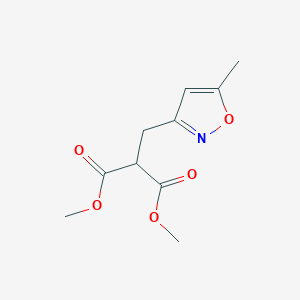
4-(Trifluoromethyl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C6H3F3OS and its molecular weight is 180.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
A study by Bogza et al. (2018) discussed the preparation of N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes, leading to the creation of 4,5-dihydrothieno[3,2-c]quinoline-2-carbaldehydes and their derivatives. These compounds exhibited moderate to high fluorescence quantum yields, hinting at their potential use as invisible ink dyes (Bogza et al., 2018).
Biological Evaluation
Ali et al. (2013) synthesized various 4-arylthiophene-2-carbaldehyde compounds, which were evaluated for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. These compounds showed promising activities in these areas (Ali et al., 2013).
Photochemical Synthesis
Research by Ulyankin et al. (2021) involved the photochemical synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes, highlighting their use as covert marking pigments due to their photophysical properties (Ulyankin et al., 2021).
Polymer Synthesis
A study by Al-Hamdan et al. (2021) reported the polymerization of thiophene-2-carbaldehyde using hydrochloric acid, leading to the formation of a polymer with unique morphological properties, as analyzed by various spectroscopic techniques (Al-Hamdan et al., 2021).
Coupling Reactions
Yang and Fang (1995) explored the coupling of thiophene-2-carbaldehyde with other aldehydes mediated by samarium diiodide, resulting in substituted γ-lactols, highlighting the versatility of this compound in chemical synthesis (Yang & Fang, 1995).
Conformational Studies
Salman (1982) analyzed the NMR spectra of thiophene-2-carbaldehyde in different solvents, providing insights into its conformational preferences and the stability of various conformations (Salman, 1982).
Synthesis of Derivatives
Tokárová and Biathová (2018) focused on synthesizing thiophene-substituted bis(5,4-d)thiazoles, demonstrating the relationship between the structure and physicochemical properties of these derivatives (Tokárová & Biathová, 2018).
Fluorescence Properties
Knipping et al. (2011) prepared a prefluorescent conjugated azomethine from 2-amine thiophene, exhibiting selective fluorescence revival in the presence of zinc, indicating potential applications in sensing and imaging (Knipping et al., 2011).
Semiconductor Applications
Kim et al. (2007) synthesized new star-shaped crystalline molecules using thiophene-based carbaldehydes, exploring their potential in organic semiconductor applications, particularly in field-effect transistors (Kim et al., 2007).
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3OS/c7-6(8,9)4-1-5(2-10)11-3-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJDFNMABHVXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367866-60-1 |
Source


|
| Record name | 4-(trifluoromethyl)thiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B2729778.png)

![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2729780.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2729781.png)


![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)

![N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729791.png)

